molecular formula C14H18O3 B3061289 Methyl cyclopentylmandelate, (+)- CAS No. 860644-54-8

Methyl cyclopentylmandelate, (+)-

Cat. No. B3061289
CAS RN: 860644-54-8
M. Wt: 234.29 g/mol
InChI Key: FGMUSNHTKNGVQD-CQSZACIVSA-N
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Description

“Methyl cyclopentylmandelate, (+)-” is a chemical compound with the molecular formula C14H18O3 . It is also known by other names such as Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, methyl ester . The average mass of this compound is 234.291 Da .


Molecular Structure Analysis

The molecular structure of “Methyl cyclopentylmandelate, (+)-” consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure can be represented by the SMILES notation: COC(=O)C(c1ccccc1)(C2CCCC2)O .


Physical And Chemical Properties Analysis

“Methyl cyclopentylmandelate, (+)-” has a molecular weight of 234.29 . The predicted data suggests that it has a boiling point of 331.69°C and a melting point of 98.64°C . The Log Kow (KOWWIN v1.67 estimate) is 2.52, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Enhanced Biodegradation of Contaminants

Methyl cyclopentylmandelate derivatives, like randomly methylated β-cyclodextrin, have been employed in the bioremediation of soils contaminated with transformer oil. This application demonstrates the ability of such compounds to enhance biodegradation by increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).

Green Solvent in Chemical Synthesis

Cyclopentyl methyl ether (CPME), which is structurally related to methyl cyclopentylmandelate, has been identified as an eco-friendly solvent in chemical synthesis. Its properties like low toxicity and stability under various conditions make it a sustainable choice for modern chemical transformations (Watanabe, 2013).

Manipulating Cellular Cholesterol Content

Methylated β-cyclodextrin derivatives have been used in experimental systems to manipulate cell cholesterol content. This approach provides a convenient method for modulating the cholesterol content of tissue culture cells, which can be crucial for various biochemical and pharmacological studies (Christian et al., 1997).

Advancements in Acetalization Reactions

Cyclopentyl methyl ether, closely related to methyl cyclopentylmandelate, has been used as a solvent for acetalization reactions in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. Its application in this context is indicative of its potential as an environmentally friendly catalyst in chemical reactions (Azzena et al., 2015).

Enhancing Drug Absorption in Nasal Delivery

Methylated β-cyclodextrin derivatives have been investigated for their role in enhancing the intranasal bioavailability of peptide and protein drugs. They act as absorption enhancers, indicating their potential in improving the efficacy of nasally administered medications (Marttin et al., 1998).

properties

IUPAC Name

methyl (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMUSNHTKNGVQD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1CCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cyclopentylmandelate, (+)-

CAS RN

860644-54-8
Record name Methyl cyclopentylmandelate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860644548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CYCLOPENTYLMANDELATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0O1VB730R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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